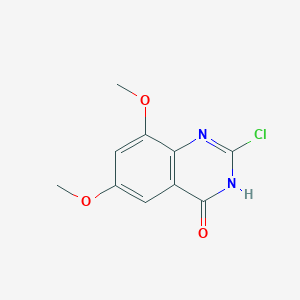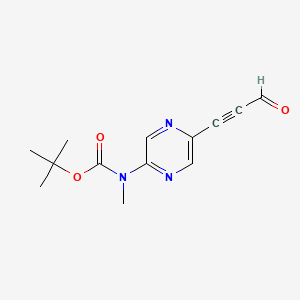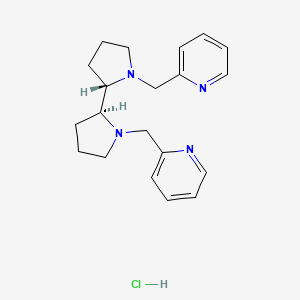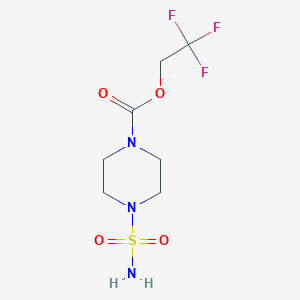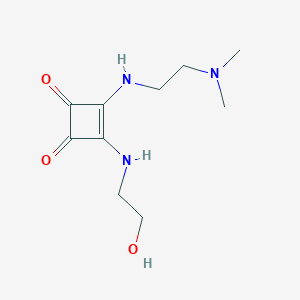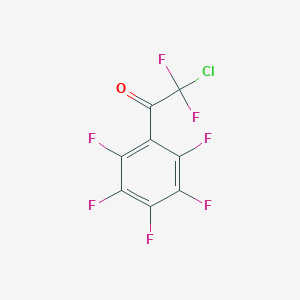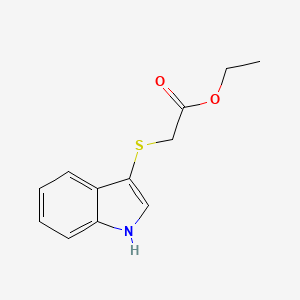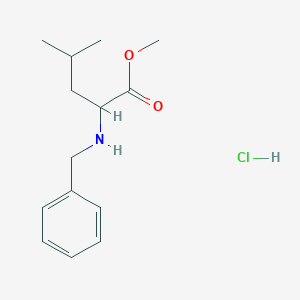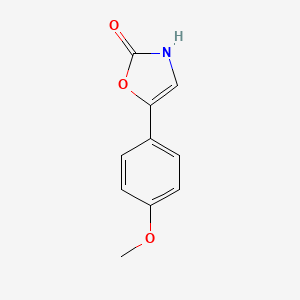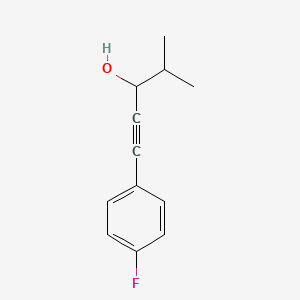
1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring, a methyl group, and a pentynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol typically involves the use of organometallic reagents and coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-one, while reduction of the alkyne group can produce 1-(4-Fluoro-phenyl)-4-methyl-pent-1-ene.
Applications De Recherche Scientifique
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to its target, while the alkyne and hydroxyl groups can participate in specific interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluoro-phenyl)-3-phenyl-propenone: This compound has a similar fluoro-substituted phenyl ring but differs in the presence of a propenone group instead of a pentynol chain.
4-Fluorophenylacetylene: This compound shares the fluoro-substituted phenyl ring but has an ethynyl group instead of a pentynol chain.
Uniqueness
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the alkyne and hydroxyl groups allows for versatile reactivity, while the fluoro-substituted phenyl ring enhances its binding affinity and specificity in biological systems.
Propriétés
Formule moléculaire |
C12H13FO |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,12,14H,1-2H3 |
Clé InChI |
GKCQBNOFJRFDBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


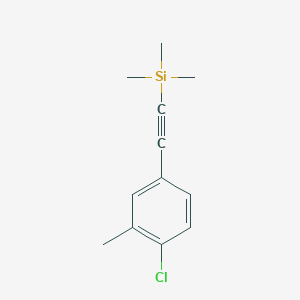

![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
